molecular formula C20H22N2O4 B2811019 1,4-Bis(3-methoxybenzoyl)piperazine CAS No. 324776-83-2

1,4-Bis(3-methoxybenzoyl)piperazine

Cat. No.: B2811019
CAS No.: 324776-83-2
M. Wt: 354.406
InChI Key: VIDHUKNGKQDQFW-UHFFFAOYSA-N
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Description

1,4-Bis(3-methoxybenzoyl)piperazine is an organic compound with the molecular formula C20H22N2O4 and a molecular weight of 354.41 g/mol . It is characterized by the presence of two 3-methoxybenzoyl groups attached to a piperazine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine typically involves the reaction of piperazine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl groups can be reduced to benzyl groups under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

    Reduction: Formation of 1,4-bis(3-methoxybenzyl)piperazine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

1,4-Bis(3-methoxybenzoyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1,4-Bis(3-methoxybenzoyl)piperazine can be compared with other similar compounds such as:

    1,4-Bis(3-methylbenzoyl)piperazine: Similar structure but with methyl groups instead of methoxy groups.

    1,4-Bis(3-chlorobenzoyl)piperazine: Contains chlorine atoms instead of methoxy groups.

    1,4-Bis(3-nitrobenzoyl)piperazine: Contains nitro groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in this compound imparts unique electronic and steric properties, making it distinct from its analogs.

Properties

IUPAC Name

[4-(3-methoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-7-3-5-15(13-17)19(23)21-9-11-22(12-10-21)20(24)16-6-4-8-18(14-16)26-2/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDHUKNGKQDQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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